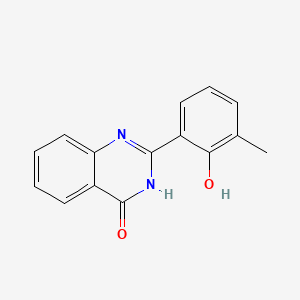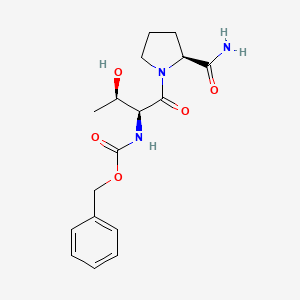
Triazanium;1,4,7-trihydroxy-3-(2-hydroxyethyl)heptane-2,3,4-tricarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triazanium;1,4,7-trihydroxy-3-(2-hydroxyethyl)heptane-2,3,4-tricarboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl and carboxylic acid groups, making it highly reactive and versatile in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triazanium;1,4,7-trihydroxy-3-(2-hydroxyethyl)heptane-2,3,4-tricarboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of heptane derivatives with hydroxyl and carboxyl functional groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and batch processing. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain high-purity this compound suitable for various applications.
化学反応の分析
Types of Reactions
Triazanium;1,4,7-trihydroxy-3-(2-hydroxyethyl)heptane-2,3,4-tricarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The hydroxyl and carboxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carboxylic acids can produce primary alcohols.
科学的研究の応用
Triazanium;1,4,7-trihydroxy-3-(2-hydroxyethyl)heptane-2,3,4-tricarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Triazanium;1,4,7-trihydroxy-3-(2-hydroxyethyl)heptane-2,3,4-tricarboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxyl groups enable it to form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate biochemical pathways and influence cellular processes.
類似化合物との比較
Similar Compounds
Citric Acid: Similar in having multiple carboxyl groups but lacks the hydroxyl groups present in Triazanium;1,4,7-trihydroxy-3-(2-hydroxyethyl)heptane-2,3,4-tricarboxylic acid.
Tartaric Acid: Contains hydroxyl and carboxyl groups but differs in the overall structure and reactivity.
Malic Acid: Another compound with hydroxyl and carboxyl groups, but with a simpler structure.
特性
CAS番号 |
124-77-6 |
|---|---|
分子式 |
C12H32N3O10+3 |
分子量 |
378.399 |
IUPAC名 |
triazanium;1,4,7-trihydroxy-3-(2-hydroxyethyl)heptane-2,3,4-tricarboxylic acid |
InChI |
InChI=1S/C12H20O10.3H3N/c13-4-1-7(8(16)17)12(22,10(20)21)11(2-5-14,3-6-15)9(18)19;;;/h7,13-15,22H,1-6H2,(H,16,17)(H,18,19)(H,20,21);3*1H3/p+3 |
InChIキー |
RMLBJMYGVVGUFX-UHFFFAOYSA-Q |
SMILES |
C(CO)C(C(=O)O)C(C(=O)O)(C(CCO)(CCO)C(=O)O)O.[NH4+].[NH4+].[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![pentasodium;5-amino-3-[[5-[(4,6-dichloro-1H-1,3,5-triazin-2-ylidene)amino]-2-sulfonatophenyl]diazenyl]-4-oxido-6-[(1-sulfo-5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B578970.png)


![Spiro[oxirane-2,5'(6'H)-[4,7]phenanthroline]](/img/structure/B578976.png)

![[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] (E)-3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B578979.png)
![(1R,4S,5S,6S,9S)-5-hydroxy-6-methyl-13-azatetracyclo[7.7.0.01,13.04,9]hexadecane-2,8-dione](/img/structure/B578981.png)





